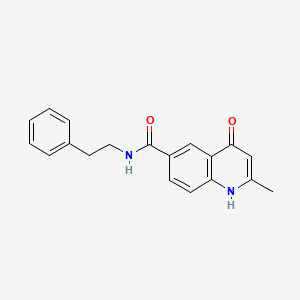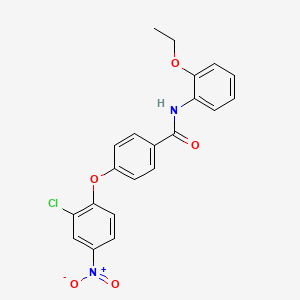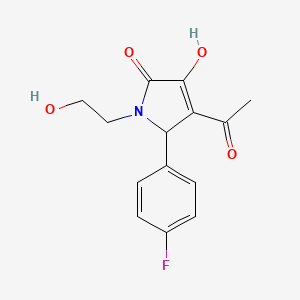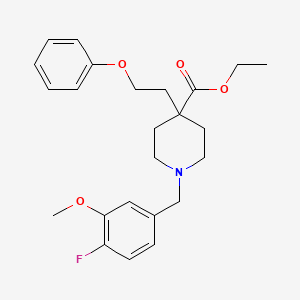
N-(1-methyl-3-phenylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-3-phenylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, commonly known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MPP is a derivative of the opioid receptor antagonist, naltrexone, and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
MPP acts as a partial agonist at the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. It also exhibits activity at the delta-opioid receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
MPP has been found to exhibit analgesic effects in animal models of pain, suggesting that it may be useful in the treatment of chronic pain conditions. It has also been found to exhibit anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, MPP has been found to exhibit neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPP in lab experiments is that it has been well-characterized and its mechanism of action is relatively well-understood. Additionally, MPP has been found to exhibit a range of biochemical and physiological effects, making it a versatile tool for studying various disease processes. However, one limitation of using MPP in lab experiments is that it may exhibit off-target effects at other opioid receptors, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on MPP. One area of interest is the development of more selective and potent derivatives of MPP that exhibit fewer off-target effects. Additionally, further studies are needed to fully elucidate the mechanism of action of MPP and to determine its potential therapeutic applications in various disease conditions. Finally, the development of novel drug delivery systems for MPP may enhance its efficacy and reduce potential side effects.
Synthesemethoden
MPP can be synthesized through a multistep process involving the reaction of naltrexone with various reagents. One common method involves the reaction of naltrexone with 1-bromo-3-phenylpropane to produce N-(1-methyl-3-phenylpropyl)naltrexone, which is then converted to MPP through a series of reactions.
Wissenschaftliche Forschungsanwendungen
MPP has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases and conditions.
Eigenschaften
IUPAC Name |
4-phenyl-N-(4-phenylbutan-2-yl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-18(12-13-19-8-4-2-5-9-19)23-21(24)22(14-16-25-17-15-22)20-10-6-3-7-11-20/h2-11,18H,12-17H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGNKFXGCXHFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(4-phenylbutan-2-yl)oxane-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-5-methyl-2-furamide](/img/structure/B5038047.png)
![2-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B5038048.png)

![methyl 5-[3-(acetyloxy)-4-(benzoylamino)tetrahydro-2-thienyl]pentanoate](/img/structure/B5038078.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5038103.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-phenylethyl)amino]-2-propanol](/img/structure/B5038109.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038116.png)
![N'-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5038120.png)
![1-[(4-methylphenoxy)acetyl]-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B5038121.png)
![4-[4-(2-isopropoxyphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5038130.png)


![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-4-(4-morpholinyl)-1-butanamine](/img/structure/B5038146.png)